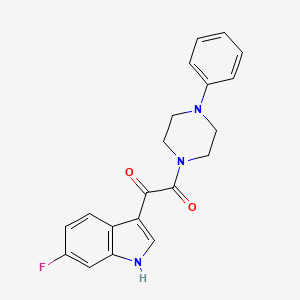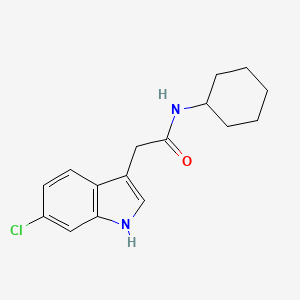![molecular formula C21H20FN3O3 B6643434 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643434.png)
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a chemical compound that has gained significant attention in scientific research. This compound is known for its potential in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This compound has also been found to have an affinity for several receptors, including 5-HT1A, 5-HT2A, and D2 receptors.
Biochemical and Physiological Effects:
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can help improve mood and alleviate symptoms of depression and anxiety. This compound has also been found to have antioxidant and anti-inflammatory properties, which can help protect the brain from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione in lab experiments is its potential in treating neurological and psychiatric disorders. This compound has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione. One direction is to further investigate its potential in treating Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential in treating other neurological and psychiatric disorders. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Métodos De Síntesis
The synthesis of 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione is a complex process that involves several steps. The first step involves the synthesis of 4-(4-methoxyphenyl)piperazine, which is then reacted with 6-fluoro-1H-indole-3-carboxylic acid to form 1-(6-fluoro-1H-indol-3-yl)-4-(4-methoxyphenyl)piperazine. This intermediate is then reacted with ethyl oxalyl chloride to form 1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione.
Aplicaciones Científicas De Investigación
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione has been extensively studied for its potential in treating various neurological and psychiatric disorders. It has been found to have antidepressant, anxiolytic, and antipsychotic effects. This compound has also been studied for its potential in treating Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-16-5-3-15(4-6-16)24-8-10-25(11-9-24)21(27)20(26)18-13-23-19-12-14(22)2-7-17(18)19/h2-7,12-13,23H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYKXOVOLPWWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643364.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(5-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643367.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643375.png)
![1-(5-fluoro-1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643381.png)
![1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643383.png)
![1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(6-fluoro-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B6643387.png)
![1-(6-fluoro-1H-indol-3-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643402.png)

![1-(6-fluoro-1H-indol-3-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethane-1,2-dione](/img/structure/B6643408.png)

![N-[2-(dimethylamino)ethyl]-2-(6-fluoro-1H-indol-3-yl)acetamide](/img/structure/B6643428.png)


![4-N-[1-(3-bromophenyl)ethyl]-6-chloropyrimidine-2,4-diamine](/img/structure/B6643457.png)